

Dimefox synonyms and CAS number

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Compound of Interest		
Compound Name:	Dimefox	
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An In-depth Technical Guide to **Dimefox**

This technical guide provides a comprehensive overview of the organophosphate compound **Dimefox**, intended for researchers, scientists, and drug development professionals. It covers its chemical identity, mechanism of action, toxicological data, and a representative experimental protocol for assessing its effects.

Chemical Identity

• Chemical Name: N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine

CAS Number: 115-26-4[1][2]

Molecular Formula: C4H12FN2OP[1]

Molecular Weight: 154.12 g/mol [1]

Synonyms

Dimefox is known by a variety of synonyms, including:

- BFPO[3][4]
- Bis(dimethylamido)fluorophosphate[4]
- Bis(dimethylamino)fluorophosphate[3]



- Bisdimethylaminofluorophosphine oxide[3][4]
- CR 409[3][4]
- DIFO[3][4]
- ENT 19,109[3][4]
- Hanane[3][4]
- Pestox 14[3]
- Pestox IV[4]
- Pestox XIV[3][4]
- T-2002[4][5]
- Terra-Sytam[4]
- Tetramethylphosphorodiamidic fluoride[1][4]
- TL 792[4][5]

Mechanism of Action

Dimefox is a highly toxic organophosphate insecticide that functions as a potent and irreversible inhibitor of acetylcholinesterase (AChE).[4][5][6] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses.[5]

The primary mechanism of action involves the phosphorylation of the serine hydroxyl group at the active site of AChE.[5] This covalent modification inactivates the enzyme, leading to the accumulation of ACh in the synaptic cleft.[5] The excess ACh results in the hyperstimulation of both muscarinic and nicotinic receptors throughout the central and peripheral nervous systems. [5] This disruption of normal nerve impulse transmission leads to a range of toxic effects, and in severe cases, can result in respiratory paralysis and death.[7] Unmetabolized **dimefox** is a moderately strong inhibitor of cholinesterase in vitro.[3]



Quantitative Toxicological Data

The following table summarizes key quantitative data regarding the toxicity of **Dimefox**.

Parameter	Value	Species	Route of Administration	Reference
IC50 (Cholinesterase)	4x10 ⁻⁵ M	In vitro	N/A	[3]
Probable Oral Lethal Dose	5-50 mg/kg	Human	Oral	[7]
LD50	1.0 mg/kg	Rat	Oral	[8]
LD50	7.5 mg/kg	Rat	Oral	[8]
LD50	5.0 mg/kg	Rat	Intraperitoneal	[8]
LD50	1 mg/kg	Mouse	Oral	[9]
LD50	2 mg/kg	Mouse	Subcutaneous	[9]

Experimental Protocols

Provided below is a generalized experimental protocol for assessing the in vitro inhibition of acetylcholinesterase by **Dimefox**. This protocol is a representative methodology based on standard assays described in the literature for organophosphate compounds.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Dimefox** on acetylcholinesterase activity.

Materials:

- Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)
- Dimefox standard of known purity
- Acetylthiocholine iodide (ATCI) as the substrate



- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- 96-well microplate reader
- Solvent for **Dimefox** (e.g., ethanol or DMSO)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Dimefox** in the chosen solvent. Create a series of dilutions to test a range of concentrations.
 - Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
- Assay Setup:
 - In a 96-well microplate, add the phosphate buffer to each well.
 - Add the various dilutions of the **Dimefox** solution to the appropriate wells. Include a
 control group with only the solvent to measure uninhibited enzyme activity.
 - Add the AChE solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
- Enzymatic Reaction:
 - To initiate the reaction, add the substrate ATCI and the chromogen DTNB to all wells.
 - The AChE will hydrolyze ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).
- Data Collection:



- Immediately begin monitoring the change in absorbance at 412 nm using the microplate reader. Take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each concentration of Dimefox.
 - Determine the percentage of inhibition for each concentration relative to the control group.
 - Plot the percentage of inhibition against the logarithm of the **Dimefox** concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations Signaling Pathway Diagram

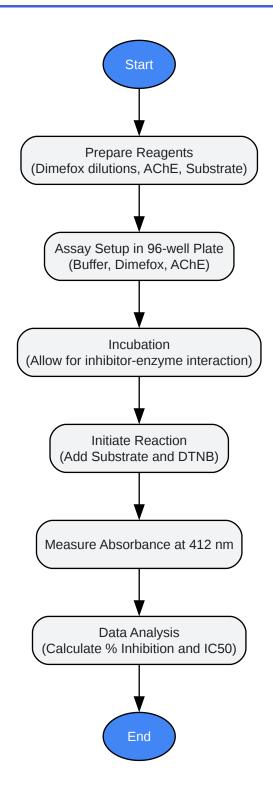
The following diagram illustrates the mechanism of action of **Dimefox** at the cholinergic synapse.

Caption: Mechanism of **Dimefox** at the cholinergic synapse.

Experimental Workflow

The diagram below outlines the key steps in the in vitro acetylcholinesterase inhibition assay.





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Caption: Workflow for AChE inhibition assay.



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